2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines, which are nitrogen-containing compounds known for their diverse biological activities. This compound features a benzoxazole moiety attached to a pyrimidine ring, contributing to its potential pharmacological properties. It is characterized by its unique structure, which may influence its interaction with biological targets.
The compound can be found in various chemical databases, with PubChem being a primary source for its chemical information. The compound's unique identifiers and molecular details can be accessed through these platforms, which provide insights into its synthesis, properties, and applications.
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one is classified as a pyrimidine derivative. Pyrimidines are known for their role in nucleic acids and have been studied extensively for their medicinal properties, including anti-inflammatory and antimicrobial activities.
The synthesis of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one can be achieved through several methods, typically involving the reaction of appropriate precursors that contain the benzoxazole and pyrimidine functionalities.
The synthesis may involve solvents such as dimethylformamide or acetonitrile and may require specific temperature conditions and reaction times to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one consists of a pyrimidine ring with a methyl group at the sixth position and an amino group linked to a benzoxazole moiety at the second position.
The compound can participate in several chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to avoid degradation or side reactions. Analytical techniques such as high-performance liquid chromatography may be utilized to monitor reaction progress.
The mechanism of action for 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one likely involves interaction with specific biological targets, such as enzymes or receptors.
Research into similar compounds has shown that modifications in structure can significantly alter binding affinity and activity, suggesting that 2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one could exhibit varied effects depending on its interactions.
Physical property data can be obtained from experimental studies or computational chemistry methods that predict solubility and stability profiles based on molecular structure.
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one has potential applications in various fields:
Heterocyclic compounds constitute approximately 60% of all clinically approved drugs, attributed to their structural versatility, favorable pharmacokinetic properties, and capacity for targeted interactions with biological macromolecules [3]. These scaffolds—characterized by nitrogen, oxygen, or sulfur atoms within cyclic frameworks—enable precise modulation of electronic distribution, lipophilicity, and three-dimensional geometry. Such tunability facilitates optimized binding to enzyme active sites and receptors, a critical advantage in rational drug design [3] [7]. For instance, nitrogen-containing heterocycles like pyrimidine and benzoxazole mimic endogenous purine and pyrimidine bases, allowing seamless integration into biological systems for targeted interventions in oncological and metabolic pathways [3] [6]. The strategic fusion of distinct heterocyclic motifs, such as benzoxazole and pyrimidinone, leverages synergistic pharmacophoric effects to enhance binding affinity and selectivity while mitigating off-target effects—a cornerstone in developing multifunctional therapeutic agents [2] [6].
Benzoxazole derivatives exhibit broad-spectrum bioactivity, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects [2] [6]. Their anticancer efficacy stems from dual mechanisms:
Table 1: Cytotoxic Activity of Benzoxazole-Pyrimidinone Hybrid 7b [6]
Cancer Cell Line | Type | IC₅₀ (µM) |
---|---|---|
MCF-7 | Breast adenocarcinoma | 4.3 |
A-549 | Lung carcinoma | 6.1 |
HT-29 | Colon adenocarcinoma | 7.8 |
PC-3 | Prostate adenocarcinoma | 9.2 |
PaCa-2 | Pancreatic carcinoma | 8.5 |
Additionally, benzoxazoles act as antioxidants by scavenging reactive oxygen species (ROS), mitigating oxidative stress—a hallmark of carcinogenesis and metabolic disorders [6]. Hybrid 7b achieves 80% ROS scavenging at 100 µM, augmenting its cytoprotective and antitumor effects [6].
The hybrid 2-(2-benzoxazolylamino)-6-methylpyrimidin-4(3H)-one (CAS: 86328-33-8) integrates a benzoxazole moiety linked via an amino bridge to a 6-methylpyrimidin-4(3H)-one core (IUPAC: 2-(benzo[d]oxazol-2-ylamino)-6-methylpyrimidin-4(3H)-one; SMILES: O=C1NC(NC2=NC3=CC=CC=C3O2)=NC(C)=C1) [4] [9]. Key structural features include:
Table 2: Key Molecular Descriptors [4] [6] [9]
Property | Value | Implication |
---|---|---|
Molecular formula | C₁₂H₁₀N₄O₂ | - |
Molecular weight | 242.24 g/mol | Optimal for cell permeability |
logP (calculated) | ~2.1 | Balanced lipophilicity |
Hydrogen bond donors | 2 (NH, pyrimidinone-NH) | Enhanced target engagement |
Hydrogen bond acceptors | 4 (N, O, N, O) | Multipoint enzyme recognition |
Spectroscopic validation includes:
This hybrid exemplifies structure-driven bioactivity, leveraging complementary pharmacophores to target multifactorial diseases like cancer through polypharmacology.
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2